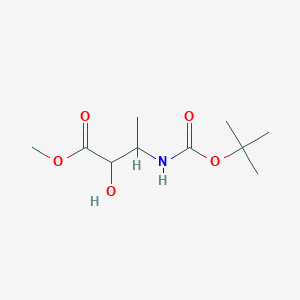
(2S,3R)-Methyl 3-(tert-butoxycarbonylamino)-2-hydroxybutanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S,3R)-Methyl 3-(tert-butoxycarbonylamino)-2-hydroxybutanoate is a chiral compound that belongs to the class of amino acid derivatives. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to the amino group, a hydroxyl group on the second carbon, and a methyl ester group. This compound is often used in organic synthesis and pharmaceutical research due to its unique structural features and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3R)-Methyl 3-(tert-butoxycarbonylamino)-2-hydroxybutanoate typically involves the protection of the amino group with a tert-butoxycarbonyl group, followed by esterification and hydroxylation reactions. One common method involves the use of sodium borohydride in methanol at low temperatures to achieve the reduction of α-amino-β-keto carboxylic acid ester to the corresponding erythro isomer . This isomer can then be converted to the threo isomer using methanesulfonyl chloride, cesium acetate, and crown ether-18-6 .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis protocols that ensure high yields and cost-effectiveness. The use of flow microreactor systems has been reported to enhance the efficiency and versatility of the synthesis process . These systems allow for precise control of reaction conditions, leading to improved yields and reduced reaction times.
Análisis De Reacciones Químicas
Types of Reactions
(2S,3R)-Methyl 3-(tert-butoxycarbonylamino)-2-hydroxybutanoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different stereoisomers.
Substitution: The Boc protecting group can be removed under acidic conditions to yield the free amino acid.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Trifluoroacetic acid is commonly used to remove the Boc protecting group.
Major Products Formed
The major products formed from these reactions include various stereoisomers, free amino acids, and oxidized derivatives. The specific products depend on the reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
(2S,3R)-Methyl 3-(tert-butoxycarbonylamino)-2-hydroxybutanoate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and chiral compounds.
Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It serves as a precursor for the synthesis of pharmaceutical compounds and potential drug candidates.
Industry: The compound is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (2S,3R)-Methyl 3-(tert-butoxycarbonylamino)-2-hydroxybutanoate involves its interaction with specific molecular targets and pathways. The Boc protecting group provides stability to the amino group, allowing for selective reactions at other functional groups. The hydroxyl group can participate in hydrogen bonding and nucleophilic substitution reactions, influencing the compound’s reactivity and interactions with biological molecules .
Comparación Con Compuestos Similares
Similar Compounds
Methyl 2-[(tert-Butoxycarbonyl)amino]-3-hydroxy-3-phenylpropanoate: This compound has a similar Boc-protected amino group and hydroxyl group but differs in the presence of a phenyl group instead of a methyl group.
Methyl (2S,3R)-3-[(tert-butoxy)carbonyl]amino-2-methyl-4-oxobutanoate: This compound has a similar structure but includes an additional oxo group.
Uniqueness
(2S,3R)-Methyl 3-(tert-butoxycarbonylamino)-2-hydroxybutanoate is unique due to its specific stereochemistry and functional groups, which provide distinct reactivity and applications in various fields of research and industry.
Propiedades
Fórmula molecular |
C10H19NO5 |
|---|---|
Peso molecular |
233.26 g/mol |
Nombre IUPAC |
methyl 2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate |
InChI |
InChI=1S/C10H19NO5/c1-6(7(12)8(13)15-5)11-9(14)16-10(2,3)4/h6-7,12H,1-5H3,(H,11,14) |
Clave InChI |
ZYLUYHAAYFUVRW-UHFFFAOYSA-N |
SMILES canónico |
CC(C(C(=O)OC)O)NC(=O)OC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


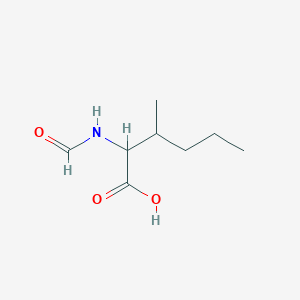
![5-methanesulfonyl-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B13567067.png)
![O-[4-(Dimethylamino)butyl]hydroxylamine](/img/structure/B13567070.png)
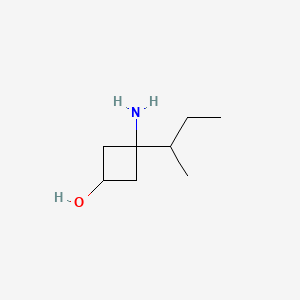
![4-{[2-(Trifluoromethyl)phenyl]methoxy}benzoicacid](/img/structure/B13567079.png)
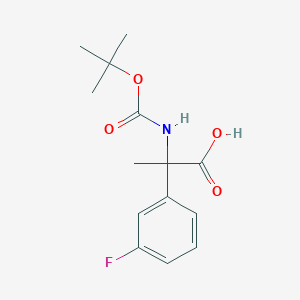
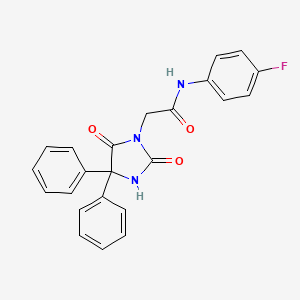


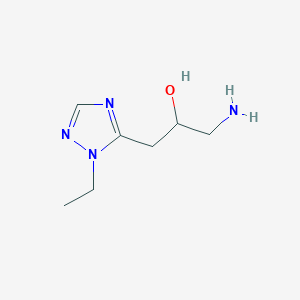
![5-[(Piperidin-4-yl)methyl]-2-(trifluoromethyl)pyridinehydrochloride](/img/structure/B13567109.png)
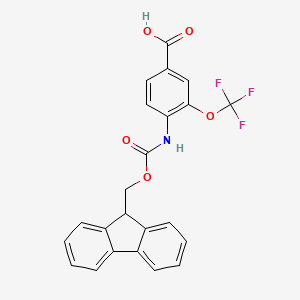

![1-(1,1-Dioxidothietan-3-yl)-5-fluoro-1H-benzo[d][1,2,3]triazole-6-carboxylic acid](/img/structure/B13567127.png)
